SH5-07 (CAS 1456632-41-9) is a highly potent, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Designed as an optimized analog of the salicylic acid-based BP-1-102, SH5-07 directly binds the SH2 and DNA-binding domains of STAT3, disrupting STAT3:STAT3 homodimerization and subsequent DNA binding [1]. For procurement professionals and lead researchers, SH5-07 represents a critical upgrade in the STAT3 inhibitor class, offering an in vitro IC50 of 3.9 μM, strict selectivity over STAT1 and STAT5, and validated in vivo efficacy in murine xenograft models at low single-digit mg/kg dosing . Its refined physicochemical profile makes it a primary choice for rigorous preclinical oncology and structural biology applications.
Relying on older-generation STAT3 inhibitors like BP-1-102 or non-selective JAK/STAT pathway blockers introduces significant experimental and translational risks. BP-1-102 requires high concentrations (10–20 μM) to achieve cellular efficacy, increasing the likelihood of off-target cytotoxicity and solvent-induced artifacts[1]. Furthermore, BP-1-102 suffers from severe aqueous solubility limitations that actively prevent its use in high-resolution structural assays such as NMR [1]. Generic substitution with broad-spectrum inhibitors fails to isolate STAT3-specific oncogenic signaling from the tumor-suppressive functions of STAT1. By procuring SH5-07, laboratories secure a compound with superior solubility for structural workflows, sub-4 μM cellular activity, and the precise isoform selectivity required for high-fidelity transcriptional assays .
In cell-free electrophoretic mobility shift assays (EMSA) utilizing NIH3T3/v-Src nuclear extracts, SH5-07 demonstrates significantly enhanced potency in blocking STAT3:STAT3 DNA-binding activity compared to its predecessor BP-1-102 [1].
| Evidence Dimension | STAT3 DNA-binding IC50 |
| Target Compound Data | 3.9 ± 0.6 μM |
| Comparator Or Baseline | BP-1-102 (6.8 μM) |
| Quantified Difference | 42.6% reduction in IC50 (improved potency) |
| Conditions | Cell-free EMSA using radiolabeled hSIE probe |
Enables lower dosing in cell-free and cellular assays, minimizing off-target artifacts and reducing the required solvent volume.
When applied to human glioma and breast cancer cell lines, SH5-07 achieves robust suppression of intracellular STAT3 activation and downstream target genes (Bcl-2, c-Myc, Survivin) at significantly lower concentrations than legacy inhibitors [1].
| Evidence Dimension | Effective concentration for cellular antitumor effects |
| Target Compound Data | ~3.8 μM |
| Comparator Or Baseline | BP-1-102 (10–20 μM) |
| Quantified Difference | >2.5-fold improvement in cellular potency |
| Conditions | Intracellular pY705Stat3 reduction and viability assays in U251MG/MDA-MB-231 cells |
Translates to more reliable suppression of downstream oncogenic targets without requiring cytotoxic concentrations that confound viability data.
SH5-07 is highly selective for STAT3 over closely related STAT family members, ensuring that essential STAT1-mediated immune and apoptotic responses remain functionally intact during targeted STAT3 blockade .
| Evidence Dimension | Binding affinity / Inhibition constant (Ki) |
| Target Compound Data | Ki = 10.46 μM (STAT3); Ki > 100 μM (STAT1) |
| Comparator Or Baseline | Broad-spectrum JAK/STAT inhibitors (Equal suppression) |
| Quantified Difference | >9.5-fold selectivity window for STAT3 over STAT1 |
| Conditions | Competitive binding and functional assays |
Critical for immunological and oncology research where STAT1 must remain active to accurately model tumor microenvironment dynamics.
The hydroxamic acid moiety of SH5-07 provides a critical physicochemical advantage over the salicylic acid-based BP-1-102, overcoming the severe solubility barriers that previously hindered high-resolution structural mapping of STAT3-inhibitor complexes [1].
| Evidence Dimension | Compatibility with NMR chemical shift perturbation (CSP) analysis |
| Target Compound Data | Fully soluble and compatible with 13C-1H HMQC NMR mapping |
| Comparator Or Baseline | BP-1-102 (Incompatible due to precipitation) |
| Quantified Difference | Binary shift from incompatible to fully compatible for NMR workflows |
| Conditions | Aqueous buffer systems required for high-concentration NMR structural studies |
Crucial for procurement by structural biology labs needing fully soluble ligands for co-crystallization or NMR mapping workflows.
Due to its high potency and favorable pharmacokinetic profile allowing for 3-5 mg/kg dosing, SH5-07 is a preferred choice for murine xenograft studies targeting glioblastoma and breast cancer, outperforming legacy inhibitors that require significantly higher doses [1].
Its superior aqueous solubility profile compared to BP-1-102 makes SH5-07 an essential ligand for structural biologists mapping the STAT3 SH2 and DNA-binding domains via chemical shift perturbation [1].
The >9.5-fold selectivity for STAT3 over STAT1 ensures that researchers can suppress tumor-intrinsic STAT3 signaling without artificially dampening STAT1-driven immune cell activity, making it ideal for complex microenvironment modeling .
With cellular efficacy at ~3.8 μM, SH5-07 allows for clean, low-toxicity suppression of target genes like Bcl-2, Mcl-1, and c-Myc, avoiding the solvent-induced artifacts common with 20 μM doses of older inhibitors [1].